molecular formula C11H13N3O2 B8322166 3-(2-methyl-2-nitropropyl)-1H-7-azaindole

3-(2-methyl-2-nitropropyl)-1H-7-azaindole

Cat. No. B8322166
M. Wt: 219.24 g/mol
InChI Key: PMPSYJAUMUYWKI-UHFFFAOYSA-N
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Patent
US07265127B2

Procedure details

A 0° C. solution of 3-dimethylaminomethyl-1H-7-azaindole hydroiodide (10 g, 33 mmol) in 46 ml of methanol and 46 ml of 2-nitropropane is treated with methyl iodide (2.15 ml, 35 mmol) and solid sodium methoxide (3.65 g, 68 mmol) sequentially. The resulting mixture is allowed to warm to ambient temperature, and, after stirring overnight, the reaction mixture is diluted with ethyl acetate (100 ml) and saturated aqueous NH4Cl solution (100 ml). The aqueous layer is extracted with ethyl acetate (2×100 ml), and the combined organic layers are dried over Na2SO4 and concentrated in vacuo to give 3-(2-methyl-2-nitropropyl)-1H-7-azaindole in 92% yield.
Name
3-dimethylaminomethyl-1H-7-azaindole hydroiodide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I.CN([CH2:5][C:6]1[C:14]2[C:9](=[N:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH:7]=1)C.CI.C[O-].[Na+].[N+:20]([CH:23]([CH3:25])[CH3:24])([O-:22])=[O:21]>CO.C(OCC)(=O)C.[NH4+].[Cl-]>[CH3:24][C:23]([N+:20]([O-:22])=[O:21])([CH3:25])[CH2:5][C:6]1[C:14]2[C:9](=[N:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH:7]=1 |f:0.1,3.4,8.9|

Inputs

Step One
Name
3-dimethylaminomethyl-1H-7-azaindole hydroiodide
Quantity
10 g
Type
reactant
Smiles
I.CN(C)CC1=CNC2=NC=CC=C12
Name
Quantity
2.15 mL
Type
reactant
Smiles
CI
Name
sodium methoxide
Quantity
3.65 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
46 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
46 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC1=CNC2=NC=CC=C12)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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